
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three 2,2-dimethylpropyl groups and three methyl groups at the 1,3,5 and 2,4,6 positions, respectively
準備方法
The synthesis of 1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene typically involves Friedel-Crafts alkylation reactions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation of benzene with 2,2-dimethylpropyl chloride and methyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
化学反応の分析
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents such as halogens or nitro groups using reagents like bromine (Br2) or nitric acid (HNO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky substituents can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
類似化合物との比較
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene can be compared with similar compounds such as:
1,3,5-Tris(2,2-dimethylpropyl)-2-methyl-4-nitrobenzene:
1,3,5-Tris(2,2-dimethylpropyl)-2,4-dimethyl-6-nitrobenzene: The presence of a nitro group and different methyl substitution pattern affects its physical and chemical properties.
1,3,5-Tris(2,2-dimethylpropanamido)benzene: This compound contains amide groups, making it suitable for different applications, particularly in materials science and polymer chemistry.
特性
CAS番号 |
57476-06-9 |
|---|---|
分子式 |
C24H42 |
分子量 |
330.6 g/mol |
IUPAC名 |
1,3,5-tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene |
InChI |
InChI=1S/C24H42/c1-16-19(13-22(4,5)6)17(2)21(15-24(10,11)12)18(3)20(16)14-23(7,8)9/h13-15H2,1-12H3 |
InChIキー |
ZTESJBACNXXCSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1CC(C)(C)C)C)CC(C)(C)C)C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)

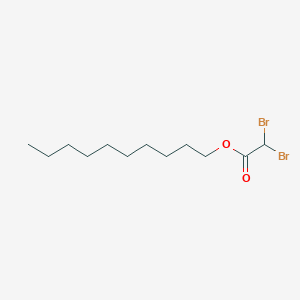
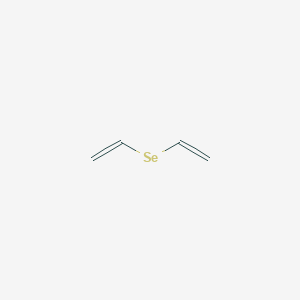
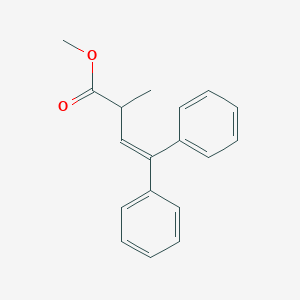
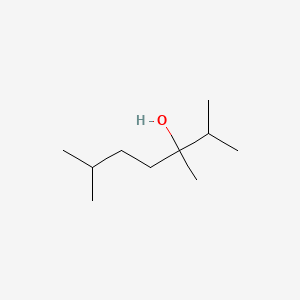
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
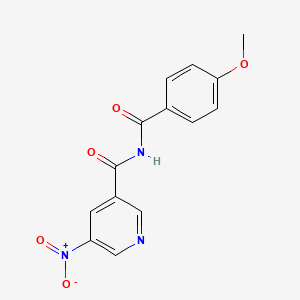
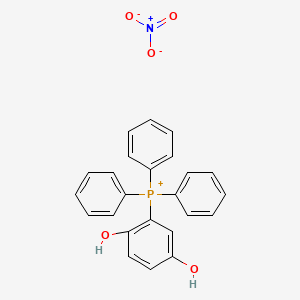

![4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14617741.png)
![2-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14617746.png)
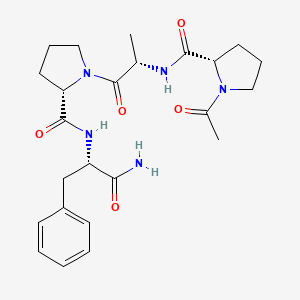
![4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14617766.png)
